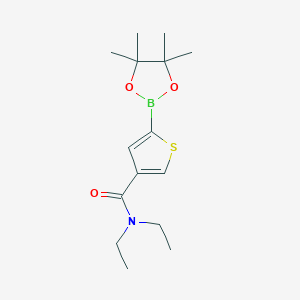

4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester

Descripción

4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester (CAS: 2377606-83-0, MFCD29043351) is a thiophene-based boronic ester featuring a diethylcarbamoyl substituent at the 4-position of the thiophene ring. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, and functional materials . The diethylcarbamoyl group introduces both steric bulk and electron-withdrawing effects, which may modulate reactivity, solubility, and stability compared to simpler thiophene boronic esters.

Propiedades

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3S/c1-7-17(8-2)13(18)11-9-12(21-10-11)16-19-14(3,4)15(5,6)20-16/h9-10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMCPMBOPRUQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of 4-(Diethylcarbamoyl)thiophene-2-boronic acid with pinacol in the presence of a suitable catalyst . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester primarily undergoes reactions typical of boronic esters, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.

Protodeboronation: Common reagents include acids like HCl or bases like NaOH.

Major Products

Aplicaciones Científicas De Investigación

4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Material Science: It is used in the development of new materials, including polymers and electronic materials.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between the target compound and related boronic esters:

Key Observations :

- Electronic Effects : The diethylcarbamoyl group is strongly electron-withdrawing due to the amide’s resonance and inductive effects. This contrasts with neutral thiophene-2-boronic acid pinacol ester and pyridine-based analogs, where the aromatic system itself (e.g., pyridine’s electron deficiency) further modifies reactivity .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on the boronic ester’s electronic and steric profile. Data from analogous compounds provide indirect insights:

- Thiophene-2-Boronic Acid Pinacol Ester : Achieves 85–95% yields in couplings with aryl bromides using 0.1% Pd(0)/L1 catalyst at 65°C for 15–30 minutes. The absence of substituents allows rapid oxidative addition and transmetalation .

- Target Compound : The diethylcarbamoyl group likely necessitates optimized conditions (e.g., higher Pd loading or longer reaction times) to counteract steric/electronic hindrance. However, its electron-withdrawing nature could stabilize the boronate intermediate, reducing deboronation side reactions .

Actividad Biológica

4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and a boronic acid moiety, making it a valuable candidate for various therapeutic applications, particularly in cancer treatment and as a catalyst in chemical reactions.

- Molecular Formula : C15H24BNO3S

- Purity : ≥ 95%

- Storage Conditions : Room temperature recommended for short-term storage; long-term storage may require refrigeration.

- MDL Number : MFCD29043351

Biological Activity Overview

The biological activity of 4-(diethylcarbamoyl)thiophene-2-boronic acid pinacol ester can be categorized into several key areas:

-

Anticancer Properties

- Boronic acids, including this compound, have been studied for their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. The inhibition of proteasomes can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .

- A specific study highlighted that derivatives of boronic acids exhibit significant activity against various cancer cell lines, suggesting that modifications to the boronic acid structure can enhance selectivity and efficacy .

- Antimicrobial Activity

- Catalytic Applications

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against certain bacterial strains | |

| Catalytic | High yield in Suzuki-Miyaura reactions |

Detailed Research Findings

- Anticancer Mechanism : In vitro studies have demonstrated that 4-(diethylcarbamoyl)thiophene-2-boronic acid pinacol ester can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the disruption of proteasome activity, leading to the accumulation of pro-apoptotic proteins .

- Antimicrobial Studies : A study on the antimicrobial activity of boronic acids revealed that derivatives similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve interference with essential cellular processes .

- Catalytic Efficiency : The compound has been tested as a catalyst in Suzuki-Miyaura reactions, where it demonstrated excellent yields (up to 95%) with short reaction times (15 minutes). This efficiency suggests its potential utility in synthetic organic chemistry as a versatile building block for more complex molecules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 4-(diethylcarbamoyl)thiophene-2-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology : Utilize Suzuki-Miyaura cross-coupling reactions, which are common for boronic esters. A typical protocol involves:

- Palladium catalysts (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) .

- Bases such as Na₂CO₃ or Cs₂CO₃ in mixed solvents (e.g., 1,4-dioxane/water or THF/water) .

- Reaction temperatures between 70–110°C under inert atmospheres to prevent boronic ester hydrolysis .

Q. What purification techniques are recommended for isolating this boronic ester, and how can residual catalysts be removed?

- Methodology :

- Column chromatography using silica gel with hexane/ethyl acetate gradients .

- Recrystallization from non-polar solvents (e.g., hexane) to remove Pd residues .

- Aqueous washes (e.g., 1M HCl) to eliminate base-derived impurities .

Q. What handling and storage precautions are essential for maintaining the stability of this compound?

- Guidelines :

- Store at 2–8°C in airtight, moisture-resistant containers .

- Avoid prolonged exposure to light or humid conditions to prevent protodeboronation or ester hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this boronic ester in cross-coupling reactions, particularly in sterically hindered systems?

- Methodology :

- Use kinetic studies (e.g., variable-temperature NMR) to track transmetallation steps .

- Computational modeling (DFT) to analyze steric effects of the diethylcarbamoyl group on boron reactivity .

- Compare coupling efficiency with analogous esters lacking the thiophene moiety to isolate electronic contributions .

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura reactions involving bulky boronic esters?

- Troubleshooting :

- Optimize ligand choice (e.g., Xantphos or SPhos) to stabilize Pd intermediates in sterically demanding systems .

- Pre-activate the boronic ester via trifluoroborate formation to enhance stability under basic conditions .

- Screen alternative solvents (e.g., DMF or toluene) to improve solubility of bulky substrates .

Q. Can this boronic ester be applied in hydrogen peroxide (H₂O₂) detection assays, and what analytical methods validate its utility?

- Methodology :

- Test reactivity with H₂O₂ under physiological conditions (pH 7–8, 37°C) to form hydroxylated thiophene derivatives .

- Quantify reaction products via UV-Vis spectroscopy (λ = 400 nm) or HPLC-MS .

- Compare sensitivity to commercial probes (e.g., Amplex Red) to assess interference from biological matrices .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what degradation products form?

- Methodology :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.